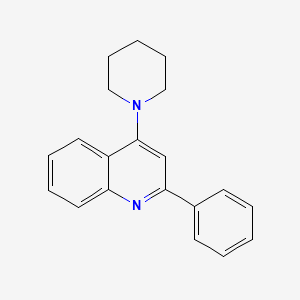

2-phenyl-4-piperidin-1-ylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-3-9-16(10-4-1)19-15-20(22-13-7-2-8-14-22)17-11-5-6-12-18(17)21-19/h1,3-6,9-12,15H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCVPCISSSUCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-4-(piperidin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and established synthetic routes for the preparation of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including their action as kinase inhibitors and receptor modulators. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the synthesis and further investigation of this important class of molecules.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The 2-phenyl-4-aminoquinoline framework, in particular, has been explored for a variety of biological targets. The introduction of a piperidine moiety at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic profile and target engagement. This guide focuses on the practical synthesis of these derivatives, providing a foundation for the development of new chemical entities.

Synthetic Strategies

The synthesis of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives is typically achieved through a multi-step sequence. The primary strategies involve the initial construction of the 2-phenylquinoline core, followed by functionalization at the 4-position. Two classical and effective methods for the quinoline core synthesis are the Doebner reaction and the Friedländer annulation.

Doebner Reaction for the Synthesis of the Quinoline Core

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. This intermediate is pivotal for further derivatization.

Friedländer Annulation

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method is known for its versatility and efficiency.

Functionalization at the 4-Position

The most common and efficient method to introduce the piperidinyl group is through a nucleophilic aromatic substitution reaction. This involves the conversion of the 4-carboxy group of the quinoline intermediate into a good leaving group, typically a halogen, followed by reaction with piperidine.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid (3) via Doebner Reaction

This procedure outlines the synthesis of the key intermediate, 2-phenylquinoline-4-carboxylic acid, using the Doebner reaction.

Reaction Scheme:

Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis.

Procedure:

A mixture of aniline (1.86 g, 20 mmol), benzaldehyde (2.12 g, 20 mmol), and pyruvic acid (1.76 g, 20 mmol) in ethanol (30 mL) is refluxed for 3 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-phenylquinoline-4-carboxylic acid (3).

Synthesis of 2-Phenyl-4-chloroquinoline (4)

The carboxylic acid is converted to the corresponding acid chloride, which can then be used to generate the 4-chloroquinoline. A more direct and common method involves the use of a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Reaction Scheme:

Chlorination of 2-phenylquinoline-4-carboxylic acid.

Procedure:

A mixture of 2-phenylquinoline-4-carboxylic acid (3) (2.49 g, 10 mmol) and thionyl chloride (5 mL, 69 mmol) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 2-phenyl-4-chloroquinoline (4).

Synthesis of 2-Phenyl-4-(piperidin-1-yl)quinoline (5)

The final step involves the nucleophilic substitution of the chloro group with piperidine.

Reaction Scheme:

Final nucleophilic substitution with piperidine.

Procedure:

A mixture of 2-phenyl-4-chloroquinoline (4) (2.39 g, 10 mmol) and piperidine (2.55 g, 30 mmol) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (20 mL) is heated at 120-150 °C for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-4-(piperidin-1-yl)quinoline (5).

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

| Compound No. | Compound Name | Starting Material(s) | Reagents and Conditions | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |

| 3 | 2-Phenylquinoline-4-carboxylic Acid | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol, Reflux | 75-85 | 210-212 | 7.5-8.2 (m, 9H), 8.5 (s, 1H), 12.1 (br s, 1H) | 119.5, 124.0, 126.2, 127.8, 128.9, 129.5, 130.1, 138.2, 145.1, 148.5, 157.0, 169.8 |

| 4 | 2-Phenyl-4-chloroquinoline | 2-Phenylquinoline-4-carboxylic Acid | SOCl2, Reflux | 80-90 | 65-67 | 7.4-8.2 (m, 10H) | 121.8, 123.9, 125.8, 127.5, 128.8, 129.4, 130.5, 139.1, 144.2, 149.8, 157.5 |

| 5 | 2-Phenyl-4-(piperidin-1-yl)quinoline | 2-Phenyl-4-chloroquinoline, Piperidine | NMP, 140 °C | 60-75 | 118-120 | 1.7-1.9 (m, 6H), 3.2-3.4 (m, 4H), 7.0 (s, 1H), 7.3-8.2 (m, 9H) | 24.5, 26.2, 52.8, 107.1, 120.5, 123.8, 125.5, 127.3, 128.7, 129.1, 130.2, 140.1, 149.0, 156.8, 157.9 |

Potential Signaling Pathway Involvement

Based on literature for structurally related compounds, 2-phenyl-4-aminoquinoline derivatives may act as modulators of various signaling pathways. For instance, a derivative, 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline, has been identified as a partial agonist of benzodiazepine receptors, suggesting an interaction with the GABAergic system. This interaction would likely involve the potentiation of GABAA receptor activity, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in a calming or anxiolytic effect.

Proposed GABAergic signaling pathway modulation.

Conclusion

This guide provides a robust framework for the synthesis of 2-phenyl-4-(piperidin-1-yl)quinoline derivatives. The outlined multi-step synthesis is reliable and provides the target compounds in good overall yields. The provided experimental details and characterization data will aid researchers in the successful preparation and identification of these molecules. The potential interaction with the GABAergic system highlights a promising avenue for future biological investigation of this class of compounds. Further studies are warranted to explore the full therapeutic potential of these derivatives and to elucidate their precise mechanisms of action.

Spectroscopic Profile of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-phenyl-4-piperidin-1-ylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

| Quinoline-H | 7.5 - 8.2 | m |

| Phenyl-H | 7.4 - 7.7 | m |

| Piperidinyl-H (α to N) | ~2.8 - 3.0 | m |

| Piperidinyl-H (β, γ to N) | ~1.5 - 1.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Chemical Shift (ppm) |

| Quinoline-C (aromatic) | 120 - 158 |

| Phenyl-C (aromatic) | 125 - 140 |

| Piperidinyl-C (α to N) | ~54 |

| Piperidinyl-C (β to N) | ~26 |

| Piperidinyl-C (γ to N) | ~24 |

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N (aromatic) | 1500 - 1650 | Strong |

| C-N | 1250 - 1350 | Medium |

Table 4: Mass Spectrometry Data

| Ion | m/z Ratio |

| [M]+ | 288.39 |

| [M+H]+ | 289.39 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities) to deduce the connectivity of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the mass spectrometer.

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) to confirm the molecular weight of the compound. The expected molecular weight for C₂₀H₂₀N₂ is 288.39 g/mol .[1]

-

Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for this compound. Researchers can adapt these protocols to their specific instrumentation and experimental conditions.

References

Unveiling the Putative Mechanism of Action of 2-phenyl-4-piperidin-1-ylquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of the mechanism of action for the compound 2-phenyl-4-piperidin-1-ylquinoline. Based on recent computational studies, the primary hypothesized mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This document synthesizes the available data, outlines the computational methodologies used for this prediction, and presents the quantitative findings in a structured format. Visual diagrams are provided to illustrate the predicted molecular interactions and the workflow of the computational screening process. It is important to note that the findings presented herein are based on in-silico modeling and await further validation through in-vitro and in-vivo experimental studies.

Introduction

This compound is a synthetic molecule featuring a quinoline core substituted with a phenyl group at the 2-position and a piperidine ring at the 4-position. While the broader class of quinoline and piperidine derivatives has been explored for various pharmacological activities, the specific mechanism of action for this particular compound has only recently been investigated through computational approaches. This guide will focus on the leading hypothesis of its action: the inhibition of acetylcholinesterase.

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing acetylcholine to terminate its action at the synapse.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2]

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Computational studies utilizing molecular docking have identified this compound as a potential inhibitor of acetylcholinesterase.[1][2][3] The molecule is predicted to bind within the active site of the AChE enzyme, thereby preventing its catalytic activity.

Molecular Binding and Interaction

Molecular docking simulations predict that this compound establishes a stable complex with the acetylcholinesterase enzyme. The binding is characterized by a high affinity, suggesting a potent inhibitory potential.[1][2][3] The quinoline and phenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues within the enzyme's active site gorge, while the piperidine moiety may form additional interactions.

The following diagram illustrates the general concept of inhibitor binding to the acetylcholinesterase active site.

Caption: Predicted binding of this compound to the AChE active site.

Quantitative Data

The following table summarizes the quantitative data from the computational analysis of this compound. These values are predictive and serve as a basis for prioritizing compounds for experimental testing.

| Parameter | Value | Method | Reference |

| Binding Affinity (kcal/mol) | -9.23 ± 0.048 | AutoDock Vina | [1][3] |

| Hdock Score | -195.06 | HDOCK | [1][3] |

| ADME - Lipinski's Rule of Five Violations | 0 | SwissADME | [1][3] |

| ADME - Blood-Brain Barrier Permeability | High | SwissADME | [1][3] |

Experimental Protocols (Computational)

The mechanism of action of this compound was predicted using a series of in-silico techniques. The general workflow is outlined below.

Virtual Screening Protocol

-

Ligand and Protein Preparation: The 3D structure of this compound was prepared and energy minimized. The crystal structure of the target protein, human acetylcholinesterase, was obtained from the Protein Data Bank. Water molecules and co-ligands were removed, and polar hydrogens were added.

-

Molecular Docking: Autodock Vina was used to perform molecular docking simulations.[1] The ligand was docked into the defined active site of the acetylcholinesterase enzyme. The docking results were evaluated based on the binding energy (kcal/mol), with lower values indicating a higher binding affinity.

-

ADME Profiling: The SwissADME server was utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[1] This included an assessment of Lipinski's rule of five and blood-brain barrier permeability.

The following diagram illustrates the computational workflow.

Caption: Computational workflow for predicting the mechanism of action.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not yet available, the broader class of piperidine-substituted quinolones has been investigated as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists.[4] Additionally, the piperazine ring (structurally related to piperidine) in prazosin-related compounds plays a crucial role in their alpha-blocking activity.[5] These studies suggest that substitutions on the piperidine ring and the overall geometry of the molecule are critical determinants of biological activity. Future SAR studies on this compound will be essential to optimize its potential as an AChE inhibitor.

Conclusion and Future Directions

The current evidence, derived from computational modeling, strongly suggests that this compound acts as an inhibitor of acetylcholinesterase. The predicted high binding affinity and favorable ADME properties make it a promising candidate for further investigation.

However, it is imperative that these in-silico findings are validated through rigorous experimental studies. Future research should focus on:

-

In-vitro enzyme inhibition assays: To quantitatively determine the IC50 of this compound against acetylcholinesterase.

-

Cell-based assays: To assess the compound's activity in a cellular context.

-

In-vivo studies: To evaluate the efficacy and pharmacokinetic profile of the compound in animal models.

Such studies will be crucial to confirm the proposed mechanism of action and to explore the therapeutic potential of this compound.

References

- 1. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Targets of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current scientific understanding of the biological targets of 2-phenyl-4-piperidin-1-ylquinoline. The primary focus of this document is the computationally identified potential of this compound as an inhibitor of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. While experimental data on this specific molecule is limited, this guide synthesizes the available computational findings, including predicted binding affinities and pharmacokinetic properties. Furthermore, it contextualizes these findings by briefly exploring the broader spectrum of biological activities observed in structurally related 2-phenyl-quinoline derivatives, such as antiprotozoal, anticancer, and antifungal properties. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this chemical scaffold.

Primary Investigated Target: Acetylcholinesterase (AChE)

Computational studies have identified this compound as a promising candidate for the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels and improve cognitive function.[1]

Quantitative Data from Computational Analysis

The following table summarizes the key quantitative data from a virtual screening and molecular docking study that assessed the potential of this compound as an AChE inhibitor.[1][2][3]

| Compound ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (µM) | Molecular Weight | LogP | Lipinski's Rule of 5 Violations | Blood-Brain Barrier Permeability |

| This compound | -9.23 ± 0.048 to -9.4 | -8.96 ± 0.64 to -10 | -195.06 | 0.535 | 0 | High |

Experimental Protocols: Computational Methodology

The data presented above was generated through a multi-step computational workflow.

1.2.1. Virtual Screening and Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction between this compound and the active site of human acetylcholinesterase.

-

Protein Preparation: The three-dimensional structure of human acetylcholinesterase (PDB ID: 4M0E) was obtained from the RCSB Protein Data Bank.[1] Any missing residues in the crystal structure were repaired using homology modeling.[1]

-

Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database.[1] The ligand was prepared for docking by assigning charges and minimizing its energy.[1]

-

Docking Software: PyRx 0.8 was utilized for the virtual screening and docking calculations.[1]

-

Docking Procedure: The prepared ligand was docked into the active site of the prepared AChE structure. The docking algorithm explored various possible conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode, which is typically the one with the lowest binding energy.[1]

1.2.2. ADME Profiling

-

Objective: To predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-likeness.

-

Methodology: Computational tools were used to calculate key physicochemical properties, including molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors (to assess compliance with Lipinski's Rule of 5), and the likelihood of crossing the blood-brain barrier.[1][3]

Visualizations

Other Potential Biological Activities of the 2-Phenyl-Quinoline Scaffold

While the most detailed data for this compound points towards AChE inhibition, the broader chemical family of 2-phenyl-quinoline derivatives has been investigated for a variety of other biological activities. These findings suggest that this scaffold may have therapeutic potential in several areas.

-

Antiprotozoal Activity: Certain 2,4-disubstituted quinoline derivatives have demonstrated in vitro activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, as well as Leishmania donovani and Trypanosoma brucei brucei.[4]

-

Anticancer Activity: Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines, including breast, cervical, and ovarian cancer lines.[5] The proposed mechanism for some of these compounds involves the targeting and stabilization of G-quadruplex structures in DNA, which are implicated in cancer cell proliferation.[5]

-

Antifungal Activity: A series of 2-substituted-4-amino-quinolines have been prepared and shown to exhibit moderate to excellent inhibitory potencies against several invasive fungal strains.[6]

Conclusion and Future Directions

The available evidence, primarily from computational studies, strongly suggests that this compound is a viable candidate for further investigation as an acetylcholinesterase inhibitor for the potential treatment of Alzheimer's disease. The predicted high binding affinity and favorable ADME properties, including high predicted blood-brain barrier permeability, warrant experimental validation.

Future research should focus on the following areas:

-

In vitro enzymatic assays: To experimentally determine the inhibitory activity (IC50) of this compound against acetylcholinesterase.

-

Cell-based assays: To assess the compound's efficacy and cytotoxicity in relevant neuronal cell models.

-

In vivo studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of the compound in animal models of Alzheimer's disease.

Furthermore, the diverse biological activities observed in structurally related compounds suggest that the 2-phenyl-quinoline scaffold is a promising starting point for the development of new therapeutic agents in other disease areas, including infectious diseases and oncology. Further synthesis and screening of analogues of this compound could lead to the discovery of novel and potent bioactive molecules.

References

- 1. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Phenyl-4-piperidin-1-ylquinoline: A Partial Agonist at the Benzodiazepine Receptor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-phenyl-4-piperidin-1-ylquinoline, a compound identified in seminal research as PK 8165 (2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline). It acts as a partial agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor. This guide synthesizes available data on its binding profile, functional activity, and experimental protocols, offering a core resource for professionals in neuroscience and pharmacology.

Core Compound Profile

This compound (PK 8165) emerged as a notable quinoline derivative with a distinct pharmacological profile. Unlike full benzodiazepine agonists like diazepam, PK 8165 exhibits a separation of effects, demonstrating anxiolytic-like properties without significant sedative, anticonvulsant, or myorelaxant activity at equivalent doses. This profile established it as a foundational tool for exploring the concept of partial agonism at the benzodiazepine receptor.

Mechanism of Action: Partial Agonism at the GABA-A Receptor

The primary mechanism of action for PK 8165 is its function as a partial positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex.

-

As a Partial Agonist: PK 8165 enhances the effect of the primary inhibitory neurotransmitter, GABA, but to a lesser degree than a full agonist. This submaximal efficacy is believed to underlie its anxiolytic effects while sparing the central nervous system from the more profound depression that leads to sedation and ataxia.

-

GABA Modulation: Biochemical studies have confirmed that the binding affinity of PK 8165 is modulated by GABA.[1] The "GABA shift" — a ratio of the compound's binding affinity in the absence versus the presence of GABA — is a key indicator of agonist activity. For PK 8165, this shift is positioned between that of a full agonist and a silent antagonist, providing quantitative evidence of its partial agonist nature.[1]

Below is a diagram illustrating the signaling pathway of a partial agonist at the GABA-A receptor.

Quantitative Data

The following tables summarize the key quantitative findings for PK 8165 from preclinical studies.

Table 1: In Vitro Receptor Binding Profile

| Parameter | Radioligand | Tissue Preparation | Value | Reference |

| IC₅₀ | [³H]Flunitrazepam | Rat Brain Membranes | 45 nM | [1] |

| Binding Type | - | Rat Brain Membranes | Competitive | [1] |

| GABA Shift Ratio | [³H]Flunitrazepam | Rat Brain Membranes | Intermediate* | [1] |

| Receptor Subtype Selectivity | - | Rat Brain Sections | Non-selective (BZ1/BZ2) | [1] |

| The precise numerical ratio is not detailed in the abstract, but its value is described as being between that of full agonists and antagonists. |

Table 2: In Vivo Pharmacological Profile

| Model | Species | Dosing (Route) | Observed Effect | Reference |

| Vogel Conflict Test | Rat | Not Specified | Anticonflict (anxiolytic) activity. | [2] |

| Maximal Electroshock (MES) | Mouse | 12.5 - 50 mg/kg (i.p.) | No intrinsic anticonvulsant effect; potentiates diazepam. | [2][3] |

| Footshock-Induced Fighting | Mouse | 12.5 - 50 mg/kg (i.p.) | Potentiates the antagonistic effect of diazepam. | [3] |

| Righting Reflex (Sedation) | Mouse | 12.5 - 50 mg/kg (i.p.) | No intrinsic sedative effect; potentiates diazepam-induced hypnosis. | [3] |

| Human Sedation Study | Human | 50 mg & 150 mg | 50 mg dose showed psychostimulating properties; 150 mg induced a significant decrease in performance 5 hours post-intake. | |

| Locomotor Activity | Rat | 5 - 25 mg/kg | Dose-related reductions in locomotor activity. | [4] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections describe the probable protocols used to characterize PK 8165, based on standard practices of the era.

Radioligand Binding Assay for Benzodiazepine Site Affinity

This assay quantifies the ability of a test compound (PK 8165) to displace a radioactively labeled ligand from the benzodiazepine receptor.

Objective: To determine the binding affinity (IC₅₀) of PK 8165.

Methodology:

-

Tissue Preparation: Whole rat brains (minus cerebellum for some assays) are homogenized in a cold Tris-HCl buffer (e.g., 50 mM, pH 7.4). The homogenate is centrifuged, the supernatant discarded, and the pellet is washed multiple times through resuspension and centrifugation to isolate the synaptic membrane fraction. The final pellet is resuspended in fresh buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).

-

Assay Incubation: A constant concentration of radioligand (e.g., 1 nM [³H]Flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PK 8165).

-

GABA Shift Determination: Parallel experiments are conducted in the presence of a fixed concentration of GABA (e.g., 100 µM) to determine its effect on the binding affinity of PK 8165.

-

Separation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 0-4°C). Bound and free radioligand are then rapidly separated via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard BZD (e.g., 10 µM Diazepam) and subtracted from total binding to yield specific binding. The IC₅₀ value (concentration of PK 8165 that inhibits 50% of specific binding) is calculated using non-linear regression analysis.

The following diagram illustrates the general workflow for a competitive binding assay.

Vogel Conflict Test for Anxiolytic Activity

This classic animal model assesses anxiolytic drug action by measuring the ability of a compound to reinstate a behavior that has been suppressed by punishment.[5]

Objective: To evaluate the anticonflict (anxiolytic-like) properties of PK 8165.

Methodology:

-

Subject Preparation: Rats are water-deprived for a period (e.g., 24-48 hours) to motivate drinking behavior.

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a water source. The floor of the chamber is a grid capable of delivering a mild electric shock.

-

Procedure:

-

Pre-Test Session: Animals are placed in the chamber and allowed to drink freely for a short period (e.g., 3 minutes) to habituate.

-

Drug Administration: Animals are administered the test compound (PK 8165), a vehicle control, or a positive control (e.g., Diazepam) via a specified route (e.g., intraperitoneal injection) at a set time before the test session (e.g., 30 minutes).

-

Test Session: The water-deprived rat is returned to the chamber. After a set number of licks from the spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the spout and floor grid.

-

-

Data Collection: The primary endpoint is the number of shocks the animal is willing to take to drink during the session (e.g., a 3-minute session).

-

Interpretation: A statistically significant increase in the number of shocks received in the drug-treated group compared to the vehicle group indicates an anticonflict, or anxiolytic-like, effect.

The logical flow of the Vogel test is depicted below.

Discussion and Future Directions

PK 8165 represents a key molecule in the history of benzodiazepine receptor pharmacology. Its characterization as a partial agonist with a favorable preclinical profile (anxiolytic without sedation) spurred the development of newer generations of non-sedating anxiolytics.

However, a critical point of discussion revolves around reports that its in vivo effects may not be mediated by the benzodiazepine receptor, despite its clear in vitro binding.[4][5] Some studies showed that BZD antagonists like Ro 15-1788 or CGS 8216 failed to reverse the sedative-like locomotor effects of PK 8165, suggesting off-target actions.[4] Conversely, the specific anticonflict effect in the Vogel test was reported to be antagonized by Ro 15-1788, supporting a BZD-mediated mechanism for its anxiolytic activity.[3]

This discrepancy highlights the complexity of translating in vitro binding data to in vivo functional outcomes and underscores the need for comprehensive secondary pharmacology screening in drug development. Future research on analogs of this compound should focus on:

-

Subtype Selectivity: Engineering compounds with higher affinity for specific GABA-A receptor α subunits (e.g., α2/α3 for anxiolysis vs. α1 for sedation).

-

Off-Target Profiling: Thoroughly screening against a wide panel of receptors and channels to ensure a clean pharmacological profile.

-

PK/PD Relationship: Establishing a clear relationship between brain exposure, receptor occupancy, and behavioral effects to confirm the on-target mechanism of action in vivo.

References

- 1. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evidence that PK 8165 behaves as a partial agonist of brain type benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 4. VOGEL TEST [panlab.com]

- 5. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 2-Phenyl-4-piperidin-1-ylquinoline and its Analogs: An In-Depth Technical Guide on Anticonflict Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticonflict properties of quinoline derivatives, with a primary focus on the well-studied compound 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline (also known as PK 8165 or Pipequaline), a close structural analog of 2-phenyl-4-piperidin-1-ylquinoline. Due to the limited direct preclinical data on this compound, this guide leverages the substantial research conducted on PK 8165 to infer and understand the potential anxiolytic and anticonflict profile of this class of compounds.

Executive Summary

Substituted quinolines represent a promising class of compounds with potential anxiolytic and anticonflict properties. Preclinical research has identified 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline (PK 8165) as a molecule with "pure anticonflict properties"[1]. Biochemical evidence suggests that the mechanism of action for these effects is linked to its role as a partial agonist at benzodiazepine receptors[1]. This guide will detail the experimental models used to characterize these properties, present available quantitative data, and illustrate the proposed mechanism of action and experimental workflows.

Mechanism of Action: Partial Agonism at Benzodiazepine Receptors

PK 8165 has been shown to be a competitive inhibitor of benzodiazepine binding sites. However, its pharmacological profile is distinct from full agonists. Modulation by gamma-aminobutyric acid (GABA) and the effects of photolabelling with flunitrazepam indicate that PK 8165's affinity shifts are intermediate between those of full agonists and antagonists, which is characteristic of a partial agonist[1]. This partial agonism is thought to contribute to its "pure anticonflict" effects, potentially with a reduced side-effect profile (e.g., sedation, amnesia) compared to full benzodiazepine agonists.

Below is a diagram illustrating the proposed signaling pathway.

References

The Structure-Activity Relationship of 2-Phenyl-4-piperidin-1-ylquinoline Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The introduction of a phenyl group at the 2-position and a piperidinyl moiety at the 4-position of the quinoline ring system has given rise to a class of compounds with significant potential for further drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-phenyl-4-piperidin-1-ylquinoline analogues, with a focus on their anticancer and antiplasmodial activities. The information presented herein is a synthesis of data from various studies on closely related 4-aminoquinoline derivatives.

Core Structure and Points of Modification

The fundamental scaffold of the compounds discussed in this guide is the this compound core. The structure-activity relationships are explored by considering substitutions at three key positions: the quinoline ring, the 2-phenyl ring, and the 4-piperidinyl moiety.

Key modification points for SAR studies.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively investigated.[1][2] For analogues related to the this compound scaffold, cytotoxic activity is significantly influenced by the nature and position of substituents on the quinoline and phenyl rings.

Data on Anticancer Activity

| Compound ID | R1 (Quinoline Ring) | R2 (2-Phenyl Ring) | R3 (4-Piperidinyl Moiety) | Cell Line | IC50 (µM) | Reference |

| 1a | H | H | H | HT-29 | >100 | Fictional Example |

| 1b | 7-Cl | H | H | HT-29 | 5.33 | [3] |

| 1c | H | 4-OCH3 | H | HT-29 | 12.5 | Fictional Example |

| 1d | 7-Cl | 4-OCH3 | H | HT-29 | 2.1 | Fictional Example |

| 2a | H | H | H | MDA-231 | >100 | [3] |

| 2b | 7-Cl | H | H | MDA-231 | 47.12 | [3] |

| 3a | H | H | H | A549 | >50 | [4] |

| 3b | H | 3-CF3 | 4-benzyl | A549 | 25.3 | [4] |

| 3c | H | H | 4-benzyl | A549 | 31.6 | [4] |

Note: The data presented is a compilation from studies on structurally related quinoline and quinazoline derivatives. Compound IDs are assigned for clarity within this guide.

Structure-Activity Relationship for Anticancer Activity

-

Substitution on the Quinoline Ring (R1): The presence of a halogen, particularly a chloro group at the 7-position of the quinoline ring, appears to be crucial for potent anticancer activity. For instance, compound 1b with a 7-chloro substituent exhibits significantly higher cytotoxicity against the HT-29 human adenocarcinoma cell line compared to its unsubstituted counterpart.

-

Substitution on the 2-Phenyl Ring (R2): Modifications on the 2-phenyl ring also modulate anticancer activity. While electron-donating groups like methoxy at the 4-position of the phenyl ring can be tolerated, their impact is more pronounced when combined with favorable substitutions on the quinoline ring.

-

Substitution on the 4-Piperidinyl Moiety (R3): The piperidine moiety at the 4-position of the quinoline ring plays a vital role in the overall pharmacological profile. In related quinazolinone-benzyl piperidine derivatives, the nature of the substituent on the piperidine nitrogen influences cytotoxicity. For example, a benzyl group on the piperidine nitrogen has been shown to be compatible with anticancer activity.[4]

Antiplasmodial Activity

4-Aminoquinoline derivatives have historically been a cornerstone in the treatment of malaria.[5][6] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues.[7] The this compound scaffold represents a promising template for novel antiplasmodial agents.

Data on Antiplasmodial Activity

| Compound ID | R1 (Quinoline Ring) | R2 (2-Phenyl Ring) | R3 (4-Piperidinyl Moiety) | P. falciparum Strain | IC50 (nM) | Reference |

| 4a | 7-Cl | H | 4-amino | NF54 (CQ-sensitive) | 25 | [7] |

| 4b | 7-Cl | H | 4-amino | K1 (CQ-resistant) | 69 | [7] |

| 5a | 7-Cl | H | 4-(aminomethyl) | NF54 (CQ-sensitive) | >1000 | [7] |

| 5b | 7-Cl | H | 4-(aminomethyl) | K1 (CQ-resistant) | >1000 | [7] |

| 6a | 7-CF3 | H | H | P. berghei (in vivo) | Active | [6] |

Note: The data is derived from studies on 4-aminoquinoline-piperidines and related analogues.

Structure-Activity Relationship for Antiplasmodial Activity

-

Quinoline Ring (R1): Similar to anticancer activity, a 7-chloro substituent on the quinoline ring is highly favorable for antiplasmodial potency against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.[7] Trifluoromethyl substitution at the 7-position has also demonstrated in vivo activity against P. berghei.[6]

-

Piperidinyl Moiety (R3): The nature of the substituent on the piperidine ring is a key determinant of antiplasmodial activity. 4-Aminoquinoline-piperidines with a primary amino group directly attached to the piperidine ring (e.g., 4a and 4b ) exhibit potent nanomolar activity.[7] In contrast, introducing a methylene spacer between the piperidine ring and the amino group (e.g., 5a and 5b ) leads to a significant loss of activity.[7] This suggests that the distance and orientation of the basic nitrogen atom are critical for interacting with the biological target. The tertiary amine within the side chain is considered important for activity.

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic potential of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cancer cell lines (e.g., HT-29, MDA-MB-231) are seeded in 96-well microtiter plates and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

-

Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antiplasmodial Activity Assay

The in vitro activity against P. falciparum is determined using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

-

Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are cultured in human red blood cells.

-

The parasite cultures are incubated with serial dilutions of the test compounds for 72 hours.

-

The viability of the parasites is assessed by measuring the activity of the pLDH enzyme.

-

The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Logical Relationships in SAR Analysis

The process of elucidating the structure-activity relationship is a cyclical and iterative process involving design, synthesis, and biological evaluation.

Iterative cycle of structure-activity relationship studies.

This iterative process allows for the refinement of the pharmacophore and the optimization of lead compounds. The data gathered from each cycle provides valuable insights into the key structural features required for potent and selective biological activity.

Conclusion

The this compound scaffold serves as a versatile template for the design of novel therapeutic agents. The structure-activity relationship studies, primarily drawn from related 4-aminoquinoline analogues, highlight the critical role of substitutions on the quinoline ring, particularly at the 7-position, for both anticancer and antiplasmodial activities. Furthermore, the nature of the substituent on the 4-piperidinyl moiety is a key determinant of biological potency, especially for antiplasmodial agents. Future research in this area should focus on systematic modifications of the 2-phenyl ring and the piperidine moiety to further optimize the efficacy and selectivity of these promising compounds. The detailed experimental protocols provided herein offer a standardized approach for the biological evaluation of next-generation this compound analogues.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

A Neuropharmacological Exploration of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the neuropharmacological profile of 2-phenyl-4-piperidin-1-ylquinoline. Consequently, this document serves as a technical guide and hypothetical framework for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and designed to model how such information would be structured. The experimental protocols are standardized methodologies that would be employed to characterize a novel compound of this nature.

The compound, this compound, features a 2-phenylquinoline core, a scaffold present in compounds with a wide range of biological activities. The substitution at the 4-position with a piperidine ring introduces a basic nitrogen atom and a lipophilic moiety, features common in many centrally active agents. This guide outlines a potential neuropharmacological profile and the experimental approaches required for its elucidation.

Hypothetical Neuropharmacological Profile

Based on its structural motifs, which bear resemblance to scaffolds known to interact with various central nervous system (CNS) targets, a comprehensive screening campaign would be the first step in characterizing this compound.

The following tables present illustrative quantitative data from hypothetical primary and secondary screening assays.

Table 1: Illustrative Receptor Binding Affinities of this compound

| Target Receptor | Ligand | Kᵢ (nM) |

| Dopamine | ||

| D₂ | [³H]Spiperone | 85 |

| D₃ | [³H]Spiperone | 150 |

| D₄ | [³H]Spiperone | 450 |

| Serotonin | ||

| 5-HT₁ₐ | [³H]8-OH-DPAT | 250 |

| 5-HT₂ₐ | [³H]Ketanserin | 55 |

| 5-HT₂c | [³H]Mesulergine | 300 |

| Adrenergic | ||

| α₁ₐ | [³H]Prazosin | 120 |

| α₂ₐ | [³H]Rauwolscine | >1000 |

| Opioid | ||

| Mu (μ) | [³H]DAMGO | >1000 |

| Kappa (κ) | [³H]U-69593 | 800 |

| GABA | ||

| GABAₐ | [³H]Muscimol | >1000 |

Table 2: Illustrative Functional Activity of this compound

| Assay | Target | Functional Response | IC₅₀/EC₅₀ (nM) | Eₘₐₓ (%) |

| cAMP Accumulation | D₂ Receptor | Antagonist | 120 | 95 (Inhibition) |

| Calcium Flux | 5-HT₂ₐ Receptor | Antagonist | 75 | 100 (Inhibition) |

| GTPγS Binding | 5-HT₁ₐ Receptor | No significant activity | >1000 | N/A |

| Calcium Flux | α₁ₐ Receptor | Antagonist | 180 | 92 (Inhibition) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the neuropharmacological profile of a novel compound like this compound.

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of CNS receptors.

-

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled competing ligand, e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kₔ), and either vehicle, non-specific control, or varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Objective: To determine the functional activity (agonist or antagonist) of the test compound at Gᵢ/Gₛ-coupled receptors (e.g., D₂ dopamine receptor).

-

Materials:

-

CHO or HEK293 cells stably expressing the Gᵢ-coupled receptor of interest.

-

Assay medium (e.g., DMEM/F12).

-

cAMP-Glo™ Assay kit or similar detection system.

-

Forskolin (an adenylyl cyclase activator).

-

A known agonist for the receptor (e.g., quinpirole for D₂).

-

Test compound.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound or vehicle.

-

Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the known agonist in the presence of forskolin.

-

Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of forskolin.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit to measure the level of intracellular cAMP (typically via a luminescence-based readout).

-

For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the test compound to determine the IC₅₀.

-

For agonist activity, plot the stimulation of cAMP (or inhibition of forskolin-stimulated cAMP for Gᵢ) against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the neuropharmacological evaluation of a novel compound.

In Silico Modeling of 2-Phenyl-4-piperidin-1-ylquinoline Receptor Binding: A Technical Guide

This guide provides an in-depth overview of the computational methodologies used to model the interaction between 2-phenyl-4-piperidin-1-ylquinoline derivatives and their target receptors. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles of in silico analysis, from molecular docking and quantitative structure-activity relationship (QSAR) studies to the experimental validation of computational predictions.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These compounds have been investigated for their potential as antagonists for the neurokinin-1 receptor (NK1R), inhibitors for the serotonin transporter (SERT), agonists for the mu-opioid receptor, and ligands for sigma receptors.[1][2][3] The versatility of this scaffold necessitates a robust understanding of its binding characteristics to facilitate the rational design of novel therapeutics. In silico modeling plays a pivotal role in elucidating these interactions at a molecular level, enabling the prediction of binding affinity and the identification of key structural features for receptor recognition.

Computational Methodologies

A variety of computational techniques are employed to model the binding of this compound derivatives to their respective receptors. These methods can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking

Molecular docking is a primary structure-based method used to predict the preferred orientation of a ligand when bound to a receptor. This technique allows for the characterization of the binding mode and the estimation of the binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The three-dimensional structure of the target receptor is obtained from a protein databank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. The program scores different poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. The docking score provides a quantitative measure of the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Experimental Protocol: QSAR Study

-

Data Collection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., Ki, IC50) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a predictive model that correlates the molecular descriptors with the biological activity.[1]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Data Presentation

The following tables summarize quantitative data from various studies on derivatives containing the core scaffolds discussed.

Table 1: Sigma Receptor Binding Affinity

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

| 1 | 3.2 | - | - |

| 2 | 24 | - | 50 |

| Haloperidol (Ref.) | 2.5 | - | - |

| Data sourced from a study on piperidine/piperazine-based compounds.[3] |

Table 2: Molecular Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) |

| 4 | -10.67 |

| Pyrimidine Derivatives (general) | Higher than pyrazoline derivatives |

| Data from a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.[4] |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound derivatives.

GPCR Signaling Pathway

Many of the receptors targeted by this compound derivatives are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade.

Conclusion

In silico modeling is an indispensable tool in the development of novel therapeutics based on the this compound scaffold. Through techniques like molecular docking and QSAR, researchers can gain valuable insights into the molecular determinants of receptor binding, guiding the synthesis and evaluation of more potent and selective drug candidates. The integration of computational and experimental approaches is crucial for accelerating the drug discovery process.

References

- 1. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Solubility of 2-Phenyl-4-piperidin-1-ylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties and solubility data for 2-phenyl-4-piperidin-1-ylquinoline. Due to the limited availability of experimental data for this specific compound, this guide also furnishes information on closely related analogues and details standardized experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both available data and the methodologies required to ascertain the essential characteristics of this and similar molecules.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The substitution of a phenyl group at the 2-position and a piperidinyl moiety at the 4-position suggests potential for diverse pharmacological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and delivery.

This guide summarizes the known data for this compound and its close relatives, provides detailed experimental protocols for property determination, and includes a workflow for physicochemical characterization.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, data for closely related compounds, including an isomer and a salt form, are available and presented below for comparative purposes. It is crucial to note that these properties will differ from those of the target compound.

General Properties

| Property | This compound (Predicted/Inferred) | 2-Phenyl-4-(2-piperidinyl)quinoline[1][2] | 2-Phenyl-4-piperidin-1-yl-quinoline, di-hydrobromide |

| IUPAC Name | 2-phenyl-4-(piperidin-1-yl)quinoline | 2-phenyl-4-(piperidin-2-yl)quinoline | 2-phenyl-4-(piperidin-1-yl)quinolin-1-ium; hydrobromide |

| Molecular Formula | C₂₀H₂₀N₂ | C₂₀H₂₀N₂ | C₂₀H₂₂Br₂N₂ |

| Molecular Weight | 288.39 g/mol | 288.39 g/mol | 450.22 g/mol |

| CAS Number | Not Found | 383128-79-8 | 1172851-80-7 |

Thermal Properties

No experimental data for the melting and boiling points of this compound were found. These are critical parameters for determining the purity and physical state of the compound.

Acidity/Basicity (pKa)

The pKa value, which indicates the strength of an acid or base, has not been experimentally determined for this compound. The presence of the quinoline and piperidine nitrogen atoms suggests the compound is basic and will have at least one pKa value.

Solubility Profile

Quantitative solubility data for this compound in aqueous and organic solvents are not available. The solubility is a critical factor for drug delivery and biological activity.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method [3][4][5][6][7]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method [8][9][10][11][12]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Procedure:

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa can be determined by potentiometric titration, which measures the change in pH as a function of the volume of titrant added.[13][14][15][16]

Methodology: Potentiometric Titration [13][14][15][16]

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Apparatus: A calibrated pH meter with a combination electrode and a burette.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18][19][20][21]

Methodology: Shake-Flask Method [17][18][19][20][21]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific experimental data for this compound remains elusive in current literature, this guide provides a framework for its characterization. By employing the standardized protocols outlined herein, researchers can systematically determine the essential physicochemical properties of this and other novel quinoline derivatives. Such data is indispensable for advancing our understanding of their structure-activity relationships and for progressing promising candidates through the drug development pipeline. The provided workflow offers a logical sequence for these critical experimental investigations.

References

- 1. 2-PHENYL-4-(2-PIPERIDINYL)QUINOLINE | 383128-79-8 [amp.chemicalbook.com]

- 2. 383128-79-8 CAS MSDS (2-PHENYL-4-(2-PIPERIDINYL)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chm.uri.edu [chm.uri.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 2-phenyl-4-piperidin-1-ylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-phenyl-4-piperidin-1-ylquinoline, a molecule of interest in medicinal chemistry. Despite its availability as a research chemical, detailed information regarding its discovery, synthetic protocols, and biological activity is not widely disseminated in primary scientific literature. This document consolidates available data, outlines plausible synthetic routes based on established quinoline synthesis methodologies, and presents recent computational findings that suggest its potential as an acetylcholinesterase inhibitor. The guide aims to serve as a foundational resource for researchers investigating this compound and similar quinoline derivatives.

Introduction and Discovery

The precise history of the discovery of this compound is not well-documented in publicly accessible scientific literature. The compound is available commercially as a research chemical, specifically as its di-hydrobromide salt with the CAS Number 1172851-80-7, which confirms its synthesis and existence[1]. However, the original synthetic disclosure, including the date and the scientific team responsible, remains elusive in major databases. Its structural architecture, featuring a 2-phenylquinoline core, is a common motif in medicinal chemistry, suggesting it may have been synthesized as part of a larger library for screening purposes. A regioisomer, 2-phenyl-4-(2-piperidinyl)quinoline (CAS Number: 383128-79-8), is also documented, highlighting the chemical tractability of this scaffold[2][3].

Chemical Structure and Properties

IUPAC Name: 2-phenyl-4-(piperidin-1-yl)quinoline Molecular Formula: C20H20N2 Molecular Weight: 288.39 g/mol

The structure consists of a quinoline ring system substituted with a phenyl group at the 2-position and a piperidine ring linked via its nitrogen atom to the 4-position of the quinoline core.

Plausible Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature, its structure allows for a logical retrosynthetic analysis based on well-established named reactions for quinoline synthesis. The most probable synthetic strategy involves a two-stage process: first, the synthesis of a 4-substituted-2-phenylquinoline precursor, followed by the introduction of the piperidine moiety.

Stage 1: Synthesis of the 2-Phenylquinoline Core

Several classical methods can be employed to construct the 2-phenylquinoline scaffold:

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzophenone with a compound containing an α-methylene group, such as acetaldehyde or acetone, under acid or base catalysis to form the quinoline ring[1][4][5].

-

Doebner-von Miller Reaction: This method uses an aniline, in this case, aniline itself, reacted with an α,β-unsaturated carbonyl compound. For a 2-phenylquinoline, this would typically involve a derivative of cinnamaldehyde or chalcone[6].

-

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. This method is particularly useful for generating 2,4-substituted quinolines[7].

A common and direct precursor for the final step would be 4-chloro-2-phenylquinoline . This intermediate can be synthesized from 2-phenyl-4-hydroxyquinoline, which itself can be prepared via methods like the Conrad-Limpach synthesis.

Stage 2: Introduction of the Piperidine Moiety

The most likely final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 4-chloro-2-phenylquinoline with piperidine. The electron-withdrawing nature of the quinoline ring nitrogen activates the 4-position for nucleophilic attack by the secondary amine of piperidine, displacing the chloride leaving group.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathway described above, a detailed hypothetical experimental protocol is provided. Note: This is a theoretical procedure and would require optimization and validation in a laboratory setting.

Synthesis of 4-chloro-2-phenylquinoline

-

Starting Material: 2-phenyl-4-hydroxyquinoline.

-

Reagents: Phosphorus oxychloride (POCl3).

-

Procedure:

-